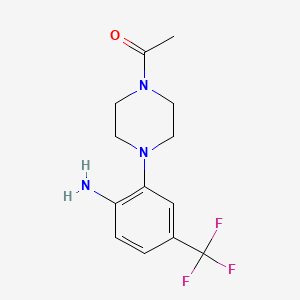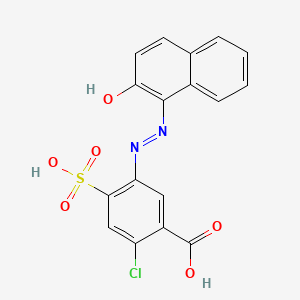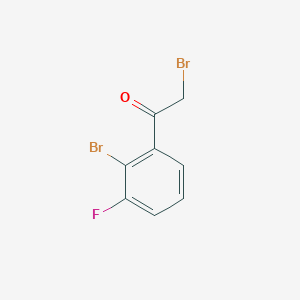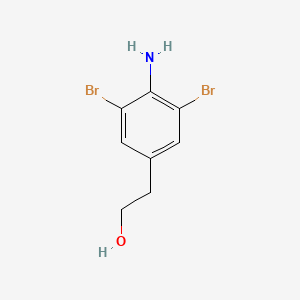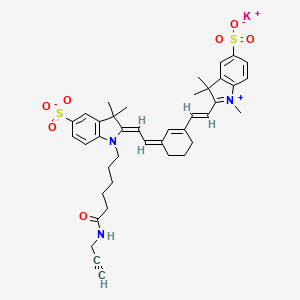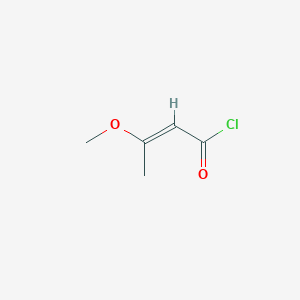
(E)-3-Methoxy-2-butenoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-Methoxy-2-butenoyl chloride is an organic compound with the molecular formula C5H7ClO2 It is a derivative of butenoic acid, where the hydrogen atom on the carboxyl group is replaced by a chlorine atom, and a methoxy group is attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Methoxy-2-butenoyl chloride typically involves the chlorination of (E)-3-Methoxy-2-butenoic acid. This can be achieved using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable production. The use of automated systems and controlled reaction conditions helps in maintaining the purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-3-Methoxy-2-butenoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (E)-3-Methoxy-2-butenoic acid and hydrochloric acid.
Reduction: It can be reduced to (E)-3-Methoxy-2-butenol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
(E)-3-Methoxy-2-butenoic Acid: Formed from hydrolysis.
(E)-3-Methoxy-2-butenol: Formed from reduction.
Applications De Recherche Scientifique
(E)-3-Methoxy-2-butenoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-3-Methoxy-2-butenoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparaison Avec Des Composés Similaires
(E)-3-Methoxy-2-butenoic Acid: The parent acid of (E)-3-Methoxy-2-butenoyl chloride.
(E)-3-Methoxy-2-butenol: The reduced form of this compound.
(E)-3-Methoxy-2-butenamide: The amide derivative formed from the reaction with ammonia or amines.
Uniqueness: this compound is unique due to its high reactivity and versatility as an acylating agent. Its ability to form a wide range of derivatives makes it valuable in synthetic chemistry and various industrial applications.
Propriétés
Formule moléculaire |
C5H7ClO2 |
|---|---|
Poids moléculaire |
134.56 g/mol |
Nom IUPAC |
(E)-3-methoxybut-2-enoyl chloride |
InChI |
InChI=1S/C5H7ClO2/c1-4(8-2)3-5(6)7/h3H,1-2H3/b4-3+ |
Clé InChI |
ZOEKCHLPVQJQQE-ONEGZZNKSA-N |
SMILES isomérique |
C/C(=C\C(=O)Cl)/OC |
SMILES canonique |
CC(=CC(=O)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


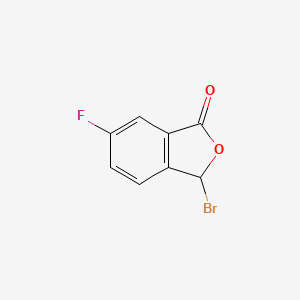
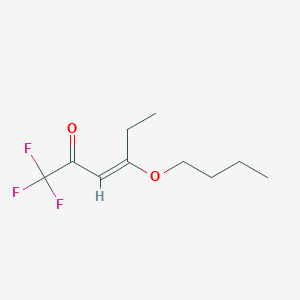

![Butan-2-yl 6-[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B12846509.png)
